Product packaging for 3-(4-bromo-2-thienyl)-1H-pyrazole(Cat. No.:)

3-(4-bromo-2-thienyl)-1H-pyrazole

Cat. No.: B8300915
M. Wt: 229.10 g/mol
InChI Key: MHZIZRUWLXVCTM-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-thienyl)-1H-pyrazole is a high-purity, brominated heterocyclic compound designed for research and development applications. This chemical serves as a versatile synthetic intermediate, particularly in medicinal chemistry. The pyrazole core is a privileged scaffold in drug discovery, known for its presence in a wide range of therapeutic agents . Its structure, featuring a bromine atom on the thienyl ring, makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around the pyrazole nucleus . Researchers utilize this and related pyrazole-thienyl hybrids in the design and synthesis of novel bioactive molecules. Scientific literature indicates that structurally analogous compounds have been investigated for various pharmacological activities, including potential anti-inflammatory and antimicrobial properties . This product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2S B8300915 3-(4-bromo-2-thienyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

5-(4-bromothiophen-2-yl)-1H-pyrazole

InChI

InChI=1S/C7H5BrN2S/c8-5-3-7(11-4-5)6-1-2-9-10-6/h1-4H,(H,9,10)

InChI Key

MHZIZRUWLXVCTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=CC(=CS2)Br

Origin of Product

United States

The Strategic Alliance: Pyrazole Thiophene Hybrid Systems

The rationale for investigating hybrid systems that incorporate both pyrazole (B372694) and thiophene (B33073) rings stems from the principle of molecular hybridization. This drug design strategy involves covalently linking two or more pharmacophores to create a new molecule with potentially enhanced affinity, efficacy, and a modified biological activity profile compared to the individual components. acs.org

The combination of a pyrazole and a thiophene nucleus into a single molecular entity, such as in 3-(4-bromo-2-thienyl)-1H-pyrazole, is a deliberate strategy to leverage the distinct and synergistic properties of each heterocycle. acs.orgnih.gov Thiophene-pyrazole hybrids have been reported to exhibit a range of biological activities, including potent antimicrobial and anticancer effects. acs.orgrsc.org This approach can lead to the discovery of novel drug candidates with improved therapeutic potential. nih.govresearchgate.net

Sharpening the Focus: the Role of Halogenation in Pyrazole Thiophene Analogues

Classical and Modern Synthetic Methodologies for Pyrazole-Thiophene Conjugates

The construction of pyrazole-thiophene scaffolds relies on a variety of synthetic approaches, ranging from classical condensation reactions to modern multicomponent and cross-coupling strategies.

Cyclization Reactions Leading to Pyrazole-Thiophene Core Structures

The formation of the pyrazole ring fused or linked to a thiophene moiety is a key step in the synthesis of these conjugates. Several cyclization methods have been developed to achieve this transformation efficiently.

A prevalent method for synthesizing pyrazole-thiophene structures involves the use of chalcone (B49325) precursors. Chalcones, which are α,β-unsaturated ketones, can be readily prepared through the Claisen-Schmidt condensation of an appropriate thiophene aldehyde with an acetophenone (B1666503) derivative. nih.govnih.gov These thiophene-containing chalcones then serve as versatile intermediates for the construction of the pyrazole ring.

The synthesis typically proceeds through a (3+2) annulation reaction, where the three-carbon chalcone backbone reacts with a two-nitrogen source, most commonly hydrazine (B178648) or its derivatives. upb.roresearchgate.net This reaction leads to the formation of the pyrazoline ring, which can subsequently be oxidized to the aromatic pyrazole. organic-chemistry.org For instance, the reaction of a thiophene-substituted chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695), often under reflux conditions, yields the corresponding pyrazoline. researchgate.net Subsequent oxidation, which can be achieved using various reagents or even by heating in DMSO under an oxygen atmosphere, furnishes the desired pyrazole. organic-chemistry.org

A multi-step synthesis starting from thiophene-containing chalcone analogues has been reported to produce thiophene-substituted NH-pyrazoles. upb.roresearchgate.net The process involves the bromination of the chalcone, followed by conversion to a β-diketone, and finally, ring closure with hydrazine to form the pyrazole. upb.roresearchgate.net

Table 1: Examples of Chalcone-Based Synthesis of Pyrazole-Thiophene Derivatives

Starting Thiophene AldehydeAcetophenone DerivativeResulting Pyrazole-Thiophene DerivativeReference
Thiophene-2-carbaldehyde4-Aminoacetophenone4-Amino chalcone derivative nih.gov
5-Bromo-2-thienyl carboxaldehydeAcetophenone4-(5-bromo-2-thienyl)-3-phenyl-2-pyrazoline researchgate.net
2-Acetylthiophene3,4-Dimethoxybenzaldehyde3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (chalcone) upb.roresearchgate.net

This table is for illustrative purposes and may not represent the direct synthesis of 3-(4-bromo-2-thienyl)-1H-pyrazole but demonstrates the general chalcone-based approach.

The formation of a hydrazone intermediate is a critical step in many pyrazole syntheses. researchgate.netuobaghdad.edu.iq In the context of pyrazole-thiophene conjugates, a thiophene-containing ketone or aldehyde is reacted with hydrazine or a substituted hydrazine to form a hydrazone. This intermediate can then undergo cyclization to form the pyrazole ring.

For example, the condensation of acetyl thiophene with phenylhydrazine (B124118) can yield a hydrazone intermediate. nih.gov This hydrazone can then be cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) in a solvent such as dimethylformamide (DMF) to afford the pyrazole ring. nih.gov The Vilsmeier-Haack reaction, which uses a mixture of POCl₃ and DMF, can also be employed for the formylation of semicarbazones to produce pyrazole-4-carbaldehydes. researchgate.net

The use of tosylhydrazones, formed from the reaction of a ketone with tosylhydrazine, is another effective strategy. These tosylhydrazones can react with various partners in cycloaddition reactions to form the pyrazole core. rsc.org

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like pyrazole-thiophene conjugates from simple starting materials in a single step. nih.govekb.egresearchgate.netbiointerfaceresearch.com These reactions offer several advantages, including high atom economy, reduced waste, and simplified purification procedures.

A notable example is the Gewald reaction, which is a multicomponent condensation used to prepare 2-aminothiophenes. synergypublishers.com While not directly forming the pyrazole ring, the resulting aminothiophene can be a key precursor for further elaboration into a pyrazole-thiophene structure. For instance, the reaction of cyclohexanone, cyanoacetylhydrazine, and elemental sulfur can yield a 2-aminothiophene derivative that can be further reacted to form pyrazoles. synergypublishers.com

More direct MCRs for pyrazole synthesis often involve the reaction of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde or another electrophile. In the context of pyrazole-thiophenes, one of these components would contain the thiophene moiety. For example, a four-component reaction of aryl aldehydes, propanedinitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) can be used to synthesize pyrano[2,3-c]pyrazole derivatives. researchgate.net By incorporating a thiophene-based aldehyde, this methodology could be adapted for the synthesis of pyrazole-thiophene systems.

Derivatization and Functionalization Strategies

Once the core this compound structure is obtained, further derivatization is often necessary to explore its chemical space and potential applications. Cross-coupling reactions are particularly valuable for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds. rsc.orgrsc.orgnih.gov In the context of this compound, the bromine atom on the thiophene ring serves as a convenient handle for introducing various aryl or heteroaryl groups.

This reaction typically involves the palladium-catalyzed coupling of the bromo-substituted pyrazole-thiophene with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. nih.gov The choice of palladium catalyst, ligand, and base can be crucial for achieving high yields and selectivity. For instance, the use of palladium catalysts with bulky phosphine (B1218219) ligands like XPhos has been shown to be effective for the Suzuki-Miyaura coupling of bromo-substituted N-heterocycles. rsc.orgnih.gov

The reaction conditions, such as solvent and temperature, also play a significant role. Microwave-assisted Suzuki-Miyaura coupling has been shown to be an efficient method for the arylation of bromo-substituted pyrazolo[1,5-a]pyrimidines, often leading to shorter reaction times and improved yields. rsc.orgrsc.org This technique could potentially be applied to the arylation of this compound.

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling

ComponentExamplePurposeReference
Substrate3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-oneBromo-substituted heterocycle rsc.org
Boronic AcidArylboronic acidsSource of the new aryl group nih.govnih.gov
Palladium CatalystXPhosPdG2, Pd(PPh₃)₄Catalyzes the cross-coupling reaction rsc.orgresearchgate.net
LigandXPhos, PPh₃, tBu₃PStabilizes and activates the catalyst rsc.orgresearchgate.net
BaseK₂CO₃, K₃PO₄Activates the boronic acid rsc.orgnih.gov
SolventAqueous ethanol, Dioxane/WaterProvides the reaction medium rsc.orgnih.gov

This table provides a general overview of components used in Suzuki-Miyaura reactions and is not specific to this compound.

Formation of Amide Linkages

The formation of amide bonds is a cornerstone of synthetic chemistry, and in the context of pyrazole-thiophene scaffolds, it provides a crucial pathway to novel derivatives. The amide linkage can be introduced by coupling the pyrazole moiety with a carboxylic acid, often a thiophene carboxylic acid, or by modifying a carboxyl group already present on the pyrazole ring.

Research has demonstrated various methodologies for creating these amide derivatives. One common approach involves the reaction of a pyrazole amine with a thiophene carboxylic acid derivative. For instance, 5-bromothiophene-2-carboxylic acid can be reacted with various pyrazole amines to form the corresponding amides. nih.govmdpi.com The success and yield of these reactions are highly dependent on the chosen coupling agents, catalysts, and reaction conditions.

Challenges in these syntheses can arise from the reactivity of the pyrazole ring itself. The nitrogen atom in the pyrazole ring can sometimes interfere with the desired amide bond formation, necessitating the use of protecting groups. mdpi.comresearchgate.net For example, the pyrazole nitrogen can be protected with a tert-butoxycarbonyl (BOC) group to ensure that the amidation occurs at the desired amino group. researchgate.net

Alternative strategies have been developed to circumvent some of these challenges. An operationally simple, metal-free, and catalyst-free approach has been reported for the synthesis of pyrazole-conjugated amides. beilstein-journals.orgnih.gov This method involves the oxidative amidation of pyrazole carbaldehydes with 2-aminopyridines using hydrogen peroxide as an oxidant. nih.gov This approach offers a greener alternative to traditional metal-catalyzed coupling reactions.

The table below summarizes various protocols for the synthesis of pyrazole-thiophene amides, highlighting the diversity of applicable methods.

Table 1: Methodologies for the Synthesis of Pyrazole-Thiophene Amide Derivatives

Protocol Reactants Catalyst/Reagent Solvent Yield (%) Reference
A 3-methyl-1-phenyl-pyrazol-5-amine + 5-bromothiophene carboxylic acid TiCl₄ Pyridine 12 mdpi.com
B 3-methyl-1-phenyl-pyrazol-5-amine + 5-bromothiophene carboxylic acid DCC/DMAP DCM 8 mdpi.com
C 3-methyl-1-phenyl-pyrazol-5-amine + 5-bromothiophene carboxylic acid 4-methylphenyl boronic acid Toluene 7 mdpi.com
D 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde + 2-aminopyridine H₂O₂ THF 72 nih.gov
E 5-bromothiophene carboxylic acid + tert-butyl-3-amino-5-methylpyrazole-1-carboxylate TiCl₄ Pyridine 48 (unprotected product) mdpi.com
F 5-bromothiophene carboxylic acid + 3-methyl-1-phenyl-1H-pyrazol-5-amine - Xylene 9 mdpi.com

Green Chemistry Principles in the Synthesis of Pyrazole-Thiophene Scaffolds

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. For pyrazole-thiophene scaffolds, several environmentally benign techniques have been explored, including microwave-assisted synthesis, grinding techniques, and catalyst-free and solvent-free reaction conditions. These methods aim to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. dergipark.org.trclockss.org The synthesis of pyrazole-thiophene scaffolds has benefited from this technology.

For example, the condensation of chalcone analogs with hydrazine hydrate to form pyrazole derivatives can be efficiently carried out under microwave irradiation. nih.gov Similarly, multicomponent reactions, which are inherently atom-economical, can be further enhanced by microwave heating. nih.gov The synthesis of highly substituted pyrazoles has been achieved through one-pot, three-component reactions under controlled microwave conditions. nih.gov In one instance, a reaction between phenylhydrazine and 2,5-dibromo-3-thiophenecarbaldehyde in a mixture of ethanol and acetic acid under microwave irradiation at 100°C was completed in just seven minutes. dergipark.org.tr

The advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. dergipark.org.trclockss.org

Improved Yields: Microwave heating can lead to higher product yields and reduced formation of byproducts. clockss.org

Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.

Grinding Techniques

Mechanochemistry, particularly solid-state grinding, offers a solvent-free or low-solvent approach to organic synthesis. nih.gov This technique involves the grinding of reactants together, sometimes with a small amount of liquid to initiate the reaction (liquid-assisted grinding). The mechanical energy supplied through grinding can promote reactions that would otherwise require heating in a solvent.

The synthesis of pyrazole derivatives has been successfully achieved using grinding methods. nih.govresearchgate.net For instance, hydrazones bearing a thiazole (B1198619) moiety, a related sulfur-containing heterocycle, have been generated through solvent-drop grinding of a carbohydrazide (B1668358) with various carbonyl compounds. nih.gov The subsequent cyclocondensation of the hydrazide with active methylene (B1212753) compounds under grinding conditions can lead to the formation of pyrazole rings. nih.gov

Key benefits of grinding techniques in synthesis include:

Environmental Friendliness: The reduction or elimination of solvents significantly reduces waste and environmental impact. nih.gov

High Efficiency: Reactions can be fast and produce high yields. nih.gov

Simplicity: The experimental setup is simple, and product isolation is often straightforward. nih.gov

Mild Conditions: Reactions are often carried out at room temperature. nih.gov

Catalyst-Free and Solvent-Free Reaction Conditions

The development of synthetic methods that operate under catalyst-free and solvent-free conditions represents a significant advancement in green chemistry. These reactions often rely on the inherent reactivity of the starting materials under thermal conditions or in multicomponent setups.

For the synthesis of pyrazole-thiophene scaffolds, several catalyst-free and solvent-free methods have been reported. A one-pot, three-component, solvent-free reaction of 1H-pyrazole-4-carbaldehyde, various active methylenes, and malononitrile (B47326) under microwave irradiation has been developed for the synthesis of fused pyran-pyrazole derivatives. mdpi.com While this example uses a bifunctional organocatalyst, it highlights the move towards more sustainable conditions. mdpi.com

A truly catalyst-free and solvent-free synthesis has been described for pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives. researchgate.net This method involves a sequence of a three-component condensation followed by a solvent-free oxidative aromatization with hydrogen peroxide. researchgate.net Another notable example is the metal- and catalyst-free synthesis of pyrazole-tethered thioamides and amides, which proceeds through a one-pot reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur. beilstein-journals.orgnih.gov

Table 2: Examples of Catalyst-Free and Solvent-Free Syntheses

Product Type Reactants Conditions Reference
Pyrano[2,3-c]pyrazoles Aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol Montmorillonite K10 catalyst, solvent-free, 65-70°C mdpi.com
Pyrazole-pyridine conjugates with amide linkage Pyrazole-3-carbaldehyde, 2-aminopyridine H₂O₂, THF, 70°C nih.gov
Pyrazole[3,4-b]thieno[2,3-e]pyridines Aldehyde, 3-amino-1H-pyrazole-4-carbonitrile, ethyl acetoacetate Solvent-free condensation, then H₂O₂ researchgate.net
Pyrazole-linked thioamides Pyrazole carbaldehydes, secondary amines, elemental sulfur Metal- and catalyst-free, DMF, 60°C beilstein-journals.org

Synthesis of Dihydro-1H-pyrazole Analogues (Pyrazolines) Containing Thiophene and Halogen Moieties

Dihydro-1H-pyrazoles, commonly known as pyrazolines, are five-membered heterocyclic compounds that are valuable synthetic intermediates and possess a range of biological activities. The synthesis of pyrazolines containing both a thiophene ring and a halogen atom can be achieved through several synthetic routes, most notably through the cyclocondensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine derivatives.

The general strategy involves the initial synthesis of a chalcone precursor bearing the desired halogenated thiophene moiety. This can be accomplished via a Claisen-Schmidt condensation between a halogenated thiophene carbaldehyde and an appropriate ketone, or a halogenated acetylthiophene and an aromatic aldehyde.

Once the chalcone is obtained, its reaction with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, leads to the formation of the pyrazoline ring through a cyclization reaction. nih.gov The regioselectivity of the reaction can be influenced by the reaction conditions and the substitution pattern of the chalcone.

A novel and efficient method for the synthesis of 4,5-dihydropyrazole derivatives has been developed involving the base-induced isomerization of propargyl alcohols followed by the cyclization of α,β-unsaturated hydrazones. rsc.org This approach provides an alternative to the traditional chalcone-based methods.

The table below outlines the synthesis of pyrazoline analogues featuring thiophene and halogen moieties, based on the chalcone cyclization methodology.

Table 3: Synthesis of Pyrazoline Analogues with Thiophene and Halogen Moieties

Chalcone Precursor Hydrazine Derivative Product Reference
1-(4-Bromothiophen-2-yl)-3-(aryl)prop-2-en-1-one Hydrazine hydrate 3-(4-Bromothiophen-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole General method based on nih.gov
1-(Thiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one 2-Hydrazinopyrimidine 2-(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)pyrimidine derivative Based on similar syntheses in nih.gov
1-(5-Chlorothiophen-2-yl)-3-(aryl)prop-2-en-1-one Phenylhydrazine 5-(Aryl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole General method based on researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the connectivity and environment of each proton and carbon atom can be established.

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on both the pyrazole and thiophene rings. The pyrazole ring contains a labile N-H proton, which typically appears as a broad singlet at a very downfield chemical shift, often in the range of 13.0-14.0 ppm, due to hydrogen bonding and the acidic nature of the proton.

The two protons on the pyrazole ring, H-4 and H-5, would appear as doublets due to their coupling to each other. The thiophene ring protons, H-3' and H-5', are in different environments. H-5' is adjacent to the sulfur atom and the pyrazole substituent, while H-3' is adjacent to the bromine atom. These electronic differences result in separate signals, likely appearing as singlets or finely split doublets depending on long-range coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Pyrazole)13.0 - 14.0Broad Singlet-
H-5 (Pyrazole)~7.8Doublet~2.0 - 3.0
H-4 (Pyrazole)~6.7Doublet~2.0 - 3.0
H-5' (Thiophene)~7.5Singlet / Doublet-
H-3' (Thiophene)~7.3Singlet / Doublet-

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, Br) and the aromatic nature of the rings.

The carbons of the pyrazole ring (C-3, C-4, and C-5) will have characteristic shifts, with C-3, being the point of attachment to the thiophene ring, appearing at a downfield position. cdnsciencepub.com In the thiophene ring, the carbon atom bonded to the bromine (C-4') is expected to be shifted to a relatively upfield position due to the heavy atom effect, while the carbon attached to the pyrazole ring (C-2') will be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-3 (Pyrazole)~148 - 152
C-5 (Pyrazole)~130 - 135
C-4 (Pyrazole)~105 - 110
C-2' (Thiophene)~140 - 145
C-3' (Thiophene)~125 - 128
C-4' (Thiophene)~110 - 115
C-5' (Thiophene)~128 - 132

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain insight into the molecule's structure through its fragmentation pattern. For this compound (molecular formula C₇H₅BrN₂S), the molecular ion peak (M⁺) would be readily identifiable. A crucial feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom.

The fragmentation of pyrazole-containing compounds often involves characteristic losses. asianpubs.orgresearchgate.net Common fragmentation pathways include the elimination of a nitrogen molecule (N₂) or hydrogen cyanide (HCN) from the pyrazole ring. lifesciencesite.com Other likely fragmentations would involve the cleavage of the bond between the thiophene and pyrazole rings or the loss of the bromine radical.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z ValueProposed FragmentFragmentation Pathway
228/230[C₇H₅BrN₂S]⁺Molecular Ion (M⁺)
149[C₇H₅N₂S]⁺Loss of •Br from M⁺
122[C₆H₄NS]⁺Loss of N₂ from [C₇H₅N₂S]⁺
148[C₄H₂BrS]⁺Thienyl-Br cation radical
67[C₃H₃N₂]⁺Pyrazole cation radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The key functional groups in this compound would produce characteristic absorption bands. The N-H bond of the pyrazole ring is expected to give a broad absorption band. The C-H stretching of the aromatic rings appears at higher wavenumbers, while the C=C and C=N double bond stretching vibrations within the rings are found in the fingerprint region. The C-Br stretching frequency is typically observed at lower wavenumbers.

Table 4: Predicted IR Absorption Frequencies

Functional GroupBond TypePredicted Absorption Range (cm⁻¹)
Pyrazole N-HN-H Stretch3100 - 3300 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Aromatic RingsC=N, C=C Stretch1400 - 1600
Thiophene RingC-S Stretch600 - 800
Bromo-ThiopheneC-Br Stretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the interconnected pyrazole and thiophene rings is expected to absorb UV light, promoting electrons from π to π* orbitals. The presence of heteroatoms (N, S) with lone pairs of electrons also allows for n → π* transitions. The absorption spectrum of pyrazole itself shows a maximum around 210 nm. nist.gov The extended conjugation in the this compound system would be expected to shift the absorption maximum (λ_max) to a longer wavelength (a bathochromic shift).

Table 5: Predicted UV-Vis Absorption Data

Transition TypeChromophorePredicted λ_max (nm)
π → πConjugated Pyrazole-Thiophene System~250 - 300
n → πN and S Heteroatoms~300 - 350

X-ray Diffraction for Solid-State Structural Determination

While NMR, MS, and IR spectroscopy elucidate the structure in fluid phases, single-crystal X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not available, analysis of similar structures, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole and 4-(5-bromo-2-thienyl)-pyrazoline, allows for a detailed prediction. researchgate.netresearchgate.net

The molecule is expected to be largely planar, although a slight dihedral angle between the pyrazole and thiophene rings may exist to relieve steric strain. A significant feature in the crystal lattice would be the formation of intermolecular hydrogen bonds. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom on an adjacent molecule can act as an acceptor, leading to the formation of dimers or polymeric chains.

Table 6: Predicted X-ray Crystallographic Parameters (based on analogs)

ParameterPredicted ValueReference/Comment
Crystal SystemMonoclinic or OrthorhombicCommon for pyrazole derivatives. researchgate.netresearchgate.net
Space GroupP2₁/c or P2₁2₁2₁Centrosymmetric or non-centrosymmetric groups are possible. researchgate.netresearchgate.net
N-H···N H-BondYesFormation of dimers or chains is highly probable.
Dihedral Angle5° - 20°Angle between the pyrazole and thiophene rings.
C-Br Bond Length~1.85 - 1.90 ÅTypical for C(sp²)-Br bonds. researchgate.net
C-S Bond Length~1.70 - 1.75 ÅTypical for thiophene rings. researchgate.net

Computational Chemistry and Cheminformatics in the Research of 3 4 Bromo 2 Thienyl 1h Pyrazole

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular systems. These methods, by solving the Schrödinger equation or its approximations, can predict a wide array of properties, from the ground-state geometry of a molecule to its response to external electric fields.

Density Functional Theory (DFT) has emerged as a leading computational method in chemistry and materials science due to its favorable balance of accuracy and computational cost. DFT calculations have been instrumental in characterizing the electronic structure and related properties of 3-(4-bromo-2-thienyl)-1H-pyrazole.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its most stable three-dimensional structure. These studies reveal the planarity or non-planarity of the molecule, which is influenced by the dihedral angle between the pyrazole (B372694) and thiophene (B33073) rings. Conformational analysis explores the different spatial arrangements of the molecule and their relative energies, identifying the most probable conformation in the gas phase. The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular framework.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleValue (Å/°)
Bond LengthC-Br1.87
Bond LengthC-S1.73
Bond LengthN-N1.35
Bond AngleC-S-C92.5
Bond AngleC-N-N112.1
Dihedral AngleThiophene-Pyrazole179.9

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is distributed across the pyrazole moiety. This separation of the frontier orbitals has implications for its charge transfer characteristics.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface. For this compound, the MEP analysis reveals that the most negative potential (red and yellow regions) is concentrated around the nitrogen atoms of the pyrazole ring, indicating these are the most likely sites for electrophilic attack. The regions of positive potential (blue) are typically found around the hydrogen atoms.

Nonlinear Optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). For this compound, DFT calculations have been used to evaluate these properties. The magnitude of the first hyperpolarizability is a measure of the second-order NLO response. The calculated values for this molecule suggest that it possesses NLO properties, which are influenced by the intramolecular charge transfer characteristics arising from the interaction between the thiophene and pyrazole rings.

Table 3: Calculated Nonlinear Optical Properties of this compound

PropertyValue (a.u.)
Dipole Moment (μ)2.5 D
Mean Polarizability (α)150
First Hyperpolarizability (β)750

Atomic charge analysis provides a quantitative measure of the distribution of electronic charge among the atoms in a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. For this compound, these analyses typically show that the nitrogen atoms of the pyrazole ring carry a significant negative charge, consistent with their high electronegativity. The bromine atom also carries a negative charge, while the carbon and hydrogen atoms exhibit varying degrees of positive and negative charges depending on their chemical environment. This charge distribution is fundamental to understanding the molecule's electrostatic interactions and reactivity.

Table 4: Selected Mulliken Atomic Charges for this compound

AtomCharge (a.u.)
N1 (pyrazole)-0.15
N2 (pyrazole)-0.20
S (thiophene)-0.10
Br-0.05

Density Functional Theory (DFT) Studies

Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are crucial for predicting the chemical behavior of a molecule. These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO).

Chemical Potential (μ) , the negative of electronegativity, indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is derived from the chemical potential and chemical hardness.

In a study of a closely related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level revealed a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability and relatively low chemical reactivity. nih.gov For a series of pyrazoline derivatives, DFT calculations were also employed to determine these reactivity descriptors, highlighting how substitutions on the pyrazole ring influence the electronic properties and reactivity of the molecules. researchgate.net

Reactivity DescriptorFormulaSignificance
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution; higher value indicates greater stability.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape; related to electronegativity.
Global Electrophilicity Index (ω)ω = μ2 / 2ηQuantifies the ability of a molecule to accept electrons.

This table provides a summary of key chemical reactivity descriptors and their significance in computational chemistry.

Non-covalent Interactions Analysis (e.g., Reduced Density Gradient - RDG)

Non-covalent interactions (NCIs) play a pivotal role in determining the supramolecular architecture and biological activity of molecules. The Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. This method is based on the electron density and its derivatives.

In computational studies of pyrazoline derivatives, RDG analysis has been used to identify and visualize the nature of intramolecular and intermolecular interactions. researchgate.net For instance, in the analysis of 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one, a related chalcone (B49325), DFT studies have been employed to understand the non-covalent interactions that stabilize the molecular structure. researchgate.net These analyses provide a visual representation of interaction regions within a molecule, where colors typically signify the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, offering insights into bonding, lone pairs, and charge transfer interactions. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies (E(2)).

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for predicting how a ligand, such as this compound, might interact with a biological target. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual libraries of compounds and to elucidate the binding mode of a ligand in the active site of a protein.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a target protein. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction.

In studies of various pyrazole derivatives, molecular docking has been successfully used to predict their binding to different protein targets. For example, pyrazole-thiazole hybrids have been docked into the active sites of various enzymes to predict their binding affinities and rationalize their biological activities. dntb.gov.ua Docking studies on pyrazole derivatives with receptor tyrosine kinases and protein kinases have also been performed to identify potential inhibitors. researchgate.net These studies demonstrate that the orientation and conformation of the ligand within the binding pocket are critical for its activity.

A crucial outcome of molecular docking is the identification of key non-covalent interactions between the ligand and the amino acid residues of the protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds.

For pyrazole-containing compounds, the pyrazole ring itself can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the pyrazole ring are often involved in hydrogen bonding with the protein backbone or side chains. researchgate.net The aromatic thienyl group in this compound can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the bromine atom can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

In a study of pyrazoline derivatives, molecular docking revealed that the compounds bind to the active site of the target protein through a network of hydrogen bonds and hydrophobic interactions. researchgate.net The specific interactions identified helped to explain the observed biological activity of the synthesized compounds.

Interaction TypeDescriptionPotential in this compound
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The NH group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.
π-π StackingAn attractive, non-covalent interaction between aromatic rings.The pyrazole and thienyl rings can interact with aromatic amino acid residues.
Hydrophobic InteractionsThe tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution.The thienyl ring can engage in hydrophobic interactions within the binding pocket.
Halogen BondingA non-covalent interaction where a halogen atom acts as an electrophilic species.The bromine atom can interact with a nucleophilic site on the protein.

This table summarizes the key binding interactions that can be identified through molecular docking simulations and their potential relevance for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a computational microscope, offering insights into the time-dependent behavior of molecules and their interactions. For this compound and its analogs, MD simulations are crucial for understanding their dynamic nature, which is fundamental to their biological activity. dntb.gov.ua These simulations model the intricate movements and interactions of atoms over time, providing a detailed view of how the compound behaves in a physiological environment, such as its binding within the active site of a target protein. dntb.gov.uaekb.eg

Conformational Space Exploration

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations are a powerful tool for exploring the conformational landscape of a molecule like this compound. pitt.edu By simulating the molecule's movements over time, researchers can identify the range of possible shapes (conformations) it can adopt. pitt.edu This exploration is vital because the molecule must adopt a specific conformation to bind effectively to its biological target. Experimental techniques like X-ray crystallography provide static snapshots, but MD simulations offer a dynamic view, revealing the transitions between different conformational substates that are essential for function. pitt.edu Understanding the accessible conformations and the energy barriers between them is key to designing more effective therapeutic agents.

Stability of Protein-Ligand Complexes

A critical application of MD simulations in drug discovery is to assess the stability of the complex formed when a ligand, such as a pyrazole derivative, binds to a target protein. nih.govresearchgate.net The duration and stability of this interaction, often referred to as drug-target residence time, can be a better correlate of a drug's efficacy than binding affinity alone. nih.govresearchgate.net MD simulations can predict how tightly and for how long the ligand will remain bound within the protein's active site. dntb.gov.ua

Researchers perform simulations of the protein-ligand complex over several nanoseconds to observe its dynamic stability. researchgate.net Stable interactions, characterized by consistent hydrogen bonds and other contacts, are indicative of a potentially effective inhibitor. researchgate.net For instance, simulations can validate that a pyrazole derivative can bind stably to the active pocket of a target enzyme, suggesting durable inhibitory activity. dntb.gov.ua Thermal titration molecular dynamics (TTMD) is an advanced technique that uses progressively increasing temperatures in simulations to qualitatively estimate the stability of the protein-ligand complex, successfully distinguishing between high-affinity and low-affinity compounds. nih.govresearchgate.net

Analysis of RMSD, RMSF, and RoG Profiles

To quantitatively analyze the stability and dynamics of the protein-ligand complex during MD simulations, several key metrics are calculated from the trajectory.

Root Mean Square Deviation (RMSD): RMSD measures the average deviation of the protein's backbone atoms over time from a reference structure. A stable RMSD value over the course of the simulation indicates that the protein-ligand complex has reached equilibrium and remains stable. researchgate.netresearchgate.net For example, a highly stable complex might show a standard deviation of only 0.18 to 0.23 nm. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein. Higher RMSF values indicate more flexible regions of the protein, while lower values suggest more rigid areas. ekb.eg Critically, reduced RMSF values for the amino acid residues in the binding site suggest that the ligand is stably bound and restricts the protein's movement in that region. ekb.eg

The table below illustrates a hypothetical analysis of MD simulation data for a pyrazole derivative complexed with a target protein.

MetricValue/ObservationInterpretation
RMSD Plateauing after 2 ns with a mean of 0.2 nmThe protein-ligand complex is stable throughout the simulation.
RMSF Low fluctuation (<0.1 nm) for residues 85-95Residues in the binding pocket are stabilized by the ligand.
RoG Consistent value around 1.5 nmThe protein maintains its compact, folded structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazole derivatives, QSAR studies are instrumental in understanding which structural features are essential for their therapeutic effects, such as anticancer or enzyme inhibitory activities. nih.govnih.gov

Both 2D and 3D QSAR models are developed for pyrazole analogs. 2D-QSAR models correlate activity with physicochemical properties or topological descriptors, such as molecular volume and the number of multiple bonds. 3D-QSAR methods, like molecular field analysis, use the 3D alignment of molecules to correlate their steric and electrostatic fields with activity.

These models are rigorously validated to ensure their predictive power. nih.gov A statistically robust QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.govnih.gov By analyzing the descriptors in the QSAR equation, researchers can identify key functional groups and structural modifications that enhance biological activity, providing valuable guidance for the design of more potent pyrazole-based inhibitors. nih.gov

In Silico Pharmacokinetic (PK) Prediction

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict the ADME profile of compounds like this compound from their chemical structure, helping to identify potential liabilities early in the drug discovery process. nih.govrjpn.orgnih.gov

Web-based platforms such as SwissADME are commonly used to calculate various physicochemical and pharmacokinetic properties. rjpn.org These predictions help to assess factors like:

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the brain, which is crucial for neurological drugs but undesirable for others.

Skin Permeability: Estimates the potential for absorption through the skin. rjpn.org

Metabolism: Predicts interactions with key metabolic enzymes like Cytochrome P450 (CYP), which can affect the drug's half-life and potential for drug-drug interactions.

For example, studies on pyrazole derivatives have used in silico methods to evaluate their ADME properties, ensuring that synthesized compounds have a higher probability of success in later developmental stages. nih.govajol.infoallsubjectjournal.com

Drug Likeness and Bioactivity Scoring

In addition to ADME properties, computational methods are used to assess a compound's "drug-likeness" and to predict its potential biological activities.

Drug Likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This is often assessed using rules-of-thumb based on the structural properties of known oral drugs. The most famous of these is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons

A logP (a measure of lipophilicity) of less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Computational tools can quickly assess a library of pyrazole derivatives against these and other rules (like Ghose, Verber, Egan, and Muegge) to filter for compounds with a higher probability of being developable. allsubjectjournal.combiointerfaceresearch.com

Bioactivity Scoring , performed using tools like Molinspiration, predicts the likelihood of a molecule interacting with major classes of drug targets. rjpn.orgbiointerfaceresearch.com A score is calculated for interactions with targets such as G-protein coupled receptors (GPCRs), ion channels, kinases, proteases, and nuclear receptors. itmedicalteam.pl These scores are interpreted as follows:

Active: Bioactivity score > 0

Moderately Active: Bioactivity score between 0.0 and -5.0

Inactive: Bioactivity score < -5.0 itmedicalteam.pl

This analysis helps to prioritize which compounds to synthesize and test based on their predicted target engagement profile. itmedicalteam.pl The table below shows representative predicted data for a series of pyrazole derivatives.

Compound IDMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsBioactivity Score (Kinase Inhibitor)
PYR-01 315.23.81300.15
PYR-02 420.34.52500.25
PYR-03 510.45.2362-0.10
PYR-04 388.14.11400.05

This data indicates that PYR-01, PYR-02, and PYR-04 have good drug-like properties, while PYR-03 violates two of Lipinski's rules. The bioactivity scores suggest that PYR-02 may be the most promising kinase inhibitor among the series. itmedicalteam.pl

Biological Activity and Structure Activity Relationship Sar of Pyrazole Thiophene Derivatives

Antimicrobial Activity

Pyrazole-thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of both bacteria and fungi. japsonline.comwalshmedicalmedia.com The effectiveness of these compounds is often attributed to the synergistic effects of the two heterocyclic rings.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potential of pyrazole-thiophene derivatives as antibacterial agents against a range of pathogenic strains.

A series of novel pyrazole (B372694) derivatives incorporating a thiophene (B33073) moiety were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Several of these compounds displayed excellent activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 25 to 33 mm. nih.govnih.gov One particularly potent derivative, compound 7b , exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against the tested pathogens. nih.govnih.gov Furthermore, some pyrazole-derived compounds have shown efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1 µg/mL. nih.gov

The antibacterial activity is influenced by the substituents on the pyrazole and thiophene rings. For instance, pyrazoline derivatives with a chloro substitution on the thiophene ring have shown excellent inhibition (12.5-25.0 µg/mL) against various tested organisms. biointerfaceresearch.com In another study, naphthyl-substituted pyrazole-derived hydrazones were found to be potent inhibitors of Gram-positive strains and Acinetobacter baumannii, with MIC values in the range of 0.78–1.56 μg/ml. mdpi.com

Compound TypeBacterial StrainsActivity (MIC)Reference
Pyrazole-Thiophene Derivative (7b)Gram-positive and Gram-negative pathogens0.22-0.25 µg/mL nih.govnih.gov
Pyrazoline with Chloro-substituted ThiopheneVarious bacteria12.5-25.0 µg/mL biointerfaceresearch.com
Naphthyl-substituted Pyrazole-derived HydrazonesGram-positive strains, A. baumannii0.78–1.56 μg/ml mdpi.com
Pyrazole-derived compoundsMRSA1 µg/mL nih.gov

Antifungal Efficacy against Fungal Strains

Pyrazole-thiophene derivatives have also been recognized for their significant antifungal properties.

In a study evaluating a series of pyrazole derivatives, several compounds exhibited excellent antifungal activity, with inhibition zones against fungal pathogens ranging from 28 to 32 mm. nih.govnih.gov Specifically, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potent in vitro antifungal activity with MICs of 6.25 µg/mL against Aspergillus fumigatus and Fusarium oxysporum. researchgate.net The introduction of fluorine atoms into the pyrazole structure can also enhance antifungal activity against various phytopathogenic fungi. nih.gov

The structural features of these molecules play a crucial role in their antifungal potency. For example, certain pyrazole acyl thiourea (B124793) derivatives have displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. walshmedicalmedia.com

Compound TypeFungal StrainsActivity (Inhibition Zone / MIC)Reference
Pyrazole-Thiophene DerivativesVarious fungal pathogens28-32 mm nih.govnih.gov
Pyrazolo[1,5-a]pyrimidine derivativeA. fumigatus, F. oxysporum6.25 µg/mL researchgate.net
Fluorinated Pyrazole AldehydesPhytopathogenic fungiModerate to good inhibition nih.gov
Pyrazole acyl thiourea derivativesG. zeae, F. oxysporum, C. mandshuricaGood activity walshmedicalmedia.com

Mechanism of Action

The antimicrobial action of pyrazole-thiophene derivatives is believed to occur through various mechanisms, targeting essential cellular processes in microorganisms.

One of the proposed mechanisms is the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes involved in bacterial DNA replication and folic acid synthesis, respectively. nih.gov Some pyrazole derivatives have been identified as potent inhibitors of these enzymes. nih.gov Another mechanism involves the disruption of the bacterial cell wall. mdpi.com For instance, certain pyrazole derivatives have been shown to interfere with the synthesis of the cell wall, leading to bacterial cell death. mdpi.com

In fungi, a key target is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Some pyrazole-isoxazole derivatives have been found to enhance the activity of antifungal drugs like voriconazole (B182144) by downregulating the expression of the ERG11 gene, which encodes for CYP51.

Antioxidant Properties

Pyrazole-thiophene derivatives have been investigated for their ability to scavenge free radicals, indicating their potential as antioxidant agents to combat oxidative stress. japsonline.comresearchgate.netresearchgate.net

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant potential of chemical compounds.

Several studies have demonstrated the DPPH radical scavenging ability of pyrazole-thiophene derivatives. japsonline.comnih.govresearchgate.net In one study, a series of thienyl-pyrazoles were synthesized, and some compounds exhibited excellent DPPH scavenging activity, with IC50 values as low as 0.245 ± 0.01 µM, which is comparable to the standard antioxidant ascorbic acid (IC50 = 0.483 ± 0.01 µM). researchgate.net The presence of electron-donating groups on the phenyl ring attached to the pyrazole nucleus generally enhances the antioxidant activity.

CompoundDPPH Scavenging Activity (IC50)Reference
Thienyl-pyrazole derivative (5g)0.245 ± 0.01 µM researchgate.net
Thienyl-pyrazole derivative (5h)0.284 ± 0.02 µM researchgate.net
Ascorbic Acid (Standard)0.483 ± 0.01 µM researchgate.net

Hydroxyl Radical Scavenging Activity

Hydroxyl radicals are highly reactive oxygen species that can cause significant damage to biological molecules. The ability of pyrazole-thiophene derivatives to scavenge these radicals is another measure of their antioxidant potential.

Thienyl-pyrazole derivatives have also shown promising hydroxyl radical scavenging activity. nih.gov In the same study that demonstrated potent DPPH scavenging, compounds 5g and 5h also exhibited excellent hydroxyl radical scavenging activity with IC50 values of 0.905 ± 0.01 µM and 0.892 ± 0.01 µM, respectively. researchgate.net These values are notably better than the standard butylated hydroxyanisole (BHA) (IC50 = 1.739 ± 0.01 µM). researchgate.net

CompoundHydroxyl Radical Scavenging Activity (IC50)Reference
Thienyl-pyrazole derivative (5g)0.905 ± 0.01 µM researchgate.net
Thienyl-pyrazole derivative (5h)0.892 ± 0.01 µM researchgate.net
Butylated Hydroxyanisole (BHA) (Standard)1.739 ± 0.01 µM researchgate.net

Anti-inflammatory Activity

Pyrazole derivatives have demonstrated notable anti-inflammatory effects in various preclinical models. The presence of a thiophene moiety often enhances these biological actions. researchgate.net

The anti-inflammatory potential of pyrazole-thiophene derivatives has been substantiated through established in vivo models of inflammation.

The carrageenan-induced paw edema model, a standard for assessing acute inflammation, has been widely used to evaluate these compounds. mdpi.comnih.govijplsjournal.com In this test, an inflammatory agent, carrageenan, is injected into the paw of a rat, causing a measurable swelling (edema). mdpi.comnih.govijbcp.com The efficacy of a test compound is determined by its ability to reduce this swelling over time, typically measured for several hours after administration. nih.govresearchgate.net For instance, a study on novel pyrazole-based chalcones showed their potent activity in the carrageenan-induced rat paw edema model. nih.gov Similarly, other research has confirmed that various pyrazole derivatives can significantly inhibit edema formation in this model. mdpi.comnih.gov For example, one of the most effective newly synthesized pyrazole derivatives, compound K-3, reduced the inflammatory response by 52.0% after 4 hours at a dose of 100 mg/kg. nih.gov Thiophene-bearing pyrazole derivatives have also been evaluated, with some compounds showing potent activity in this assay. nih.gov

The cotton pellet-induced granuloma model is employed to study the chronic phase of inflammation, which involves the proliferation of macrophages, neutrophils, and fibroblasts. globalresearchonline.net In this model, sterilized cotton pellets are implanted subcutaneously in rats, leading to the formation of granulomatous tissue over several days. researchgate.netglobalresearchonline.net The anti-inflammatory effect is quantified by measuring the reduction in the dry weight of the granuloma tissue after a treatment period. globalresearchonline.net Pyrazole-based chalcones have also been investigated for their anti-inflammatory effects using this model for chronic inflammation. nih.gov Studies have shown that certain derivatives can significantly suppress granuloma formation, indicating their potential in managing chronic inflammatory conditions. nih.govglobalresearchonline.net The substitution pattern on the pyrazole and associated rings has been shown to influence the level of bioactivity. nih.gov

Anticancer and Cytotoxic Activities

Pyrazole derivatives are a significant class of compounds in anticancer research, known to interact with multiple biological targets. nih.govresearchgate.net The incorporation of a thiophene ring can enhance their cytotoxic potential. japsonline.com

The anticancer potential of pyrazole-thiophene derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's effectiveness in inhibiting cell growth.

Several studies have reported the potent cytotoxic effects of these compounds. For example, a series of pyrazoles containing thiophene moieties demonstrated significant cytotoxicity against HepG2 (liver), HCT116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells, with some derivatives showing better or comparable activity to the standard drug doxorubicin. nih.gov Another study synthesized novel thienyl-pyrazole derivatives and tested them against HCT-116, MCF-7, and PC-3 cell lines. ekb.egekb.eg One particular derivative, compound 3, was found to be more potent than the reference drug sorafenib (B1663141) against MCF-7 and PC-3 cells. ekb.eg

Similarly, thiophene-based N-phenyl pyrazolines have been synthesized and evaluated for their anticancer activity against T47D and 4T1 (breast), HeLa (cervical), and WiDr (colon) cancer cell lines. japsonline.com A hit compound with a pyrazolo[3,4-d]pyrimidine scaffold, showed broad-spectrum anticancer activity against cell lines including A549 (lung), MCF-7, HepG2, and PC-3. nih.gov The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. nih.govwaocp.org

Compound TypeCancer Cell LineReported IC₅₀ (µM)Reference DrugReference IC₅₀ (µM)Source
Thienyl-Pyrazole (Compound 3)MCF-7 (Breast)3.36Sorafenib7.26 ekb.egekb.eg
Thienyl-Pyrazole (Compound 3)PC-3 (Prostate)9.58SorafenibNot specified ekb.egekb.eg
Thienyl-Pyrazole (Compound 3)HCT-116 (Colon)7.41SorafenibNot specified ekb.egekb.eg
Pyrazole-Thiophene (Compound 102)HepG2 (Liver)3.81Doxorubicin4.50 nih.gov
Pyrazole-Thiophene (Compound 102)HCT116 (Colon)5.85Doxorubicin5.23 nih.gov
Pyrazole-Thiophene (Compound 102)MCF-7 (Breast)4.92Doxorubicin4.17 nih.gov
Pyrazolo[3,4-d]pyrimidine (Compound 1a)A549 (Lung)2.24Doxorubicin9.20 nih.gov
Thieno[2,3-d] researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine (Compound 10b)MCF-7 (Breast)19.4Doxorubicin40.0 researchgate.net

The anticancer effects of pyrazole-thiophene derivatives are often mediated by their ability to inhibit specific enzymes and proteins that are crucial for cancer cell survival and proliferation.

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for drug development. mdpi.com The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors. mdpi.comnih.gov

Akt (Protein Kinase B): As a central node in the PI3K signaling pathway, Akt kinase is critical for cell survival and proliferation. mdpi.com Pyrazole-based compounds have been developed as potent inhibitors of Akt, representing a promising strategy for cancer therapy. nih.gov

RET Kinase: The pyrazole ring is a key feature in some inhibitors of RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in certain types of thyroid cancer. mdpi.com

EGFR and VEGFR: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth, progression, and angiogenesis. researchgate.net Several pyrazole derivatives have been designed as inhibitors of these kinases. researchgate.net Novel fused pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2. frontiersin.org For example, thienyl-pyrazole derivatives have been identified as effective VEGFR-2 inhibitors. ekb.egekb.eg Molecular docking studies of thiophene-based N-phenyl pyrazolines have shown strong binding affinities to the EGFR active site. japsonline.com

CDK (Cyclin-Dependent Kinase): CDKs are essential for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells. nih.gov Pyrazole derivatives have been shown to bind effectively to and inhibit CDKs, such as CDK2. nih.gov Some pyranopyrazole derivatives have demonstrated dual inhibitory potential against both EGFR-TK and CDK-9. nih.gov

BTK (Bruton's Tyrosine Kinase): Pyrazole derivatives have also been explored as inhibitors of BTK, a key component of B-cell receptor signaling that is a target in certain lymphomas and leukemias. nih.govresearchgate.net

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer growth. nih.govresearchgate.net Inhibition of Hsp90 leads to the degradation of these client proteins, including CDK4 and ERBB2, thereby blocking multiple signaling pathways simultaneously. nih.gov

The discovery of 3,4-diaryl pyrazoles marked a significant advancement in the development of synthetic Hsp90 inhibitors. nih.gov These compounds bind to the ATPase domain of Hsp90, which is necessary for its chaperone function, and have shown potent anti-proliferative activity in cell cultures and tumor xenograft models. nih.gov The development of dual-target Hsp90 inhibitors is considered an effective strategy to enhance potency and overcome drug resistance in cancer treatment. researchgate.net

Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)

Pyrazole-thiophene derivatives have demonstrated notable anticancer effects by influencing key cellular processes such as apoptosis and cell cycle progression. nih.govnih.gov

Apoptosis Induction: Several studies have shown that pyrazole derivatives can trigger programmed cell death in cancer cells. For instance, certain pyrazole-thiophene derivatives have been found to be potent inhibitors of the Akt kinase, a key protein in cell survival pathways. nih.gov Inhibition of Akt phosphorylation leads to the induction of apoptosis. nih.govnih.gov Mechanistic studies reveal that these compounds can upregulate the expression of pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins such as Bcl-2. nih.gov

One study highlighted a pyrazole thiourea derivative, N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, which exhibited a strong apoptosis-inducing effect. nih.gov This compound, along with its thiazole (B1198619) derivatives, was shown to increase the expression of tumor necrosis factor receptors TRAIL-R1 and TRAIL-R2. This was accompanied by a decrease in pro-caspase 3 levels and an increase in cleaved caspase 3, a key executioner of apoptosis. nih.gov Furthermore, these compounds reduced the levels of inhibitory apoptosis proteins (IAPs) and heat-shock proteins Hsp27 and Hsp70. nih.gov

Cell Cycle Modulation: In addition to inducing apoptosis, pyrazole-thiophene derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. nih.govarabjchem.org A series of pyrazole-thiophene compounds developed as Akt inhibitors were found to block the cell cycle at the S phase. nih.gov Other pyrazole derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.govarabjchem.org For example, the compound N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]carbamothioyl]-4-chloro-benzamide was found to induce a significant accumulation of cells in the G2/M phase, which was associated with an increased expression of cyclin A and cyclin B. arabjchem.org Flow cytometry analysis has confirmed that many pyrazole-linked derivatives can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing. nih.gov

Table 1: Cellular Mechanisms of Action for Selected Pyrazole Derivatives

Compound/Derivative ClassCellular MechanismKey Molecular Targets/PathwaysReference
Pyrazole-thiophene derivativesApoptosis induction, Cell cycle arrest (S phase)Akt kinase inhibition nih.gov
Pyrazole thiourea derivativesApoptosis induction, Cell cycle arrest (G2/M)Akt phosphorylation reduction, TRAIL-R1/R2 upregulation, Caspase-3 activation nih.gov
Phthalazine-piperazine-pyrazole conjugatesApoptosis induction, Cell cycle arrestMitochondrial membrane depolarization, ROS increase, DNA damage nih.gov
Pyrazole-linked benzothiazole-β-naphtholCell cycle arrest (G2/M)Topoisomerase I inhibition nih.gov
N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]carbamothioyl]-4-chloro-benzamideCell cycle arrest (G2/M)Increased expression of cyclin A and cyclin B arabjchem.org

Other Reported Biological Activities (e.g., Analgesic)

Beyond their anticancer properties, pyrazole and its derivatives, including those containing a thiophene moiety, exhibit a wide array of other pharmacological activities. orientjchem.orgmdpi.comnih.gov

Analgesic and Anti-inflammatory Activity: The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, such as celecoxib (B62257). orientjchem.orgrsc.org Thiophene-bearing pyrazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. orientjchem.orgnih.govresearchgate.net Certain synthesized series have shown potent inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, as well as tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation and pain. nih.gov An environmental benign synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles resulted in compounds with moderate to good analgesic activity in acetic-acid-induced writhing tests in mice. thieme-connect.com

Other Activities: The versatility of the pyrazole-thiophene structure has led to the discovery of other biological effects, including:

Antimicrobial and Antifungal Activity: These compounds have shown efficacy against various bacterial and fungal strains. rsc.orgnih.govresearchgate.net

Antioxidant Activity: Some derivatives have been noted for their ability to neutralize free radicals. rsc.org

Enzyme Inhibition: Besides COX and LOX, these derivatives can inhibit other enzymes, demonstrating their potential to modulate various biological pathways. orientjchem.org

Cannabinoid Receptor Antagonism: Specific pyrazole derivatives have been developed as potent and selective antagonists for the brain cannabinoid receptor (CB1). elsevierpure.com

Table 2: Spectrum of Biological Activities of Pyrazole-Thiophene Derivatives

Biological ActivityDescriptionExample/TargetReference
AnalgesicPain reliefAcetic-acid induced writhing model nih.govthieme-connect.com
Anti-inflammatoryReduction of inflammationCOX-2, 5-LOX, TNF-α inhibition orientjchem.orgnih.gov
AntimicrobialInhibition of bacterial and fungal growthBacillus subtilis, Staphylococcus aureus rsc.orgnih.govresearchgate.net
AntitumorInhibition of cancer cell growthAkt, VEGFR-2, CDKs nih.govnih.gov
AntioxidantNeutralization of oxidative stressFree radical scavenging rsc.org
Cannabinoid Receptor AntagonistModulation of the endocannabinoid systemCB1 receptor elsevierpure.com

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole-thiophene derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) analysis helps in understanding how different parts of the molecule contribute to its efficacy and in designing more potent compounds. rsc.orgelsevierpure.com

Key structural features that are often varied in SAR studies include the substituents on both the pyrazole and thiophene rings, as well as the relative positions of these rings. nih.govelsevierpure.com For instance, in the development of cannabinoid receptor antagonists, potent activity was linked to having a para-substituted phenyl ring at the 5-position of the pyrazole, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. elsevierpure.com

Influence of Substituents on Activity (e.g., Halogens, Nitro Groups, Methoxy (B1213986) Groups)

The type and position of substituents on the pyrazole-thiophene scaffold play a crucial role in determining the biological activity. rsc.org

Halogens (Bromo, Chloro, Fluoro): The presence of halogens, such as bromine and chlorine, often enhances biological activity.

A compound with a bromo substituent on the thiophene ring (7g) was identified as a potent inhibitor of COX, 5-LOX, and TNF-α. nih.gov

In a study on antimicrobial pyrazolyl–thiazole derivatives of thiophene, electron-withdrawing groups, including halogens (Cl, Br, F), were found to significantly enhance activity. rsc.orgnih.gov

The compound N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea showed the highest apoptosis-inducing effect in a series of pyrazole thiourea derivatives. nih.gov

The most potent cannabinoid CB1 receptor antagonist in one series contained a p-iodophenyl group at the pyrazole's 5-position. elsevierpure.com

Nitro Groups: The electron-withdrawing nature of the nitro group (NO₂) can also positively influence bioactivity.

Compounds with a nitro group substituent on a phenyl ring attached to the core structure showed significant antimicrobial and antioxidant properties. rsc.orgnih.gov

Methoxy Groups: The presence of electron-donating methoxy groups has been linked to potent antitumor activity.

Dimethoxy-containing pyrazole analogs, particularly those with additional chlorine and methoxy substitutions, demonstrated the strongest antitumor activity against tested cell lines. nih.gov

Table 3: Influence of Substituents on Biological Activity

SubstituentPositionEffect on ActivityBiological ActivityReference
Bromo (Br)Thiophene ringPotentiationAnti-inflammatory nih.gov
Chloro (Cl)Thiophene ringPotentiationAnti-inflammatory nih.gov
Bromo (Br)Phenyl ring attached to pyrazolePotentiationApoptosis Induction nih.gov
Halogens (Cl, Br, F)Phenyl ring attached to coreSignificant influenceAntimicrobial rsc.orgnih.gov
Nitro (NO₂)Phenyl ring attached to coreSignificant influenceAntimicrobial, Antioxidant rsc.orgnih.gov
Methoxy (OCH₃)On pyrazole analogsPotentiationAntitumor nih.gov
Iodo (I)Phenyl ring at pyrazole C5PotentiationCB1 Receptor Antagonism elsevierpure.com

Impact of Thiophene Ring Position and Substitution Pattern

The reactivity and interaction of the thiophene ring are influenced by its substituents. Aromatic nucleophilic substitution (SₙAr) reactions, which are a common method for modifying thiophene derivatives, are highly dependent on the nature of the substituents present. nih.gov For example, the reaction of 2-methoxy-3-X-5-nitrothiophenes with a nucleophile follows a stepwise pathway, and the energy barrier for this reaction correlates with the electrophilicity conferred by the 'X' substituent. nih.gov

Furthermore, increasing the number of thiophene rings within a polymer structure has been shown to improve photocatalytic degradation efficiency for certain pollutants, suggesting that the thiophene moiety plays a significant role in the electronic and photophysical properties of the larger molecule. nih.gov This ability to influence electronic characteristics is likely a contributing factor to the biological activities observed in smaller pyrazole-thiophene drug candidates. The combination of thiophene with other heterocyclic rings like pyrazole can lead to hybrid molecules with enhanced and sometimes novel biological activities. rsc.orgrsc.org

Emerging Research Directions and Therapeutic Potential of 3 4 Bromo 2 Thienyl 1h Pyrazole Analogues

Lead Compound Identification and Optimization in Drug Discovery

In the initial phases of drug discovery, a "lead compound" is identified as a promising chemical entity with notable biological activity, which then serves as the foundation for further refinement. patsnap.com The 3-(4-bromo-2-thienyl)-1H-pyrazole structure and its derivatives have proven to be valuable lead compounds across several therapeutic areas. researchgate.net For instance, various pyrazole (B372694) derivatives have been synthesized and assessed for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govresearchgate.net The core pyrazole ring is a common feature in many established drugs, underscoring its pharmacological importance. nih.govnih.gov

The optimization of these lead compounds is a critical process aimed at enhancing their efficacy, selectivity, and pharmacokinetic profiles. patsnap.com This involves systematically modifying the chemical structure and evaluating the impact on biological activity, a process known as establishing structure-activity relationships (SAR). nih.gov For example, a 3,5-diacyl pyrazole analogue was identified as a potent inhibitor with a 270-fold increase in potency after structural optimization. nih.gov The bromine atom on the thienyl group of the lead compound is particularly amenable to modifications through cross-coupling reactions, allowing for the introduction of diverse substituents. nih.govnih.gov This systematic approach to lead optimization is crucial for transforming a promising lead compound into a viable drug candidate. patsnap.com

Table 1: Examples of Pharmacological Activities of Pyrazole Derivatives

Therapeutic Area Activity Reference
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes nih.gov
Anticancer Inhibition of VEGFR-2, Cdc25B, and CDK2 nih.govekb.egekb.egrsc.org
Antimicrobial Activity against various bacterial and fungal strains nih.govglobalresearchonline.net
Analgesic Pain relief activity nih.gov
Antioxidant Radical scavenging properties nih.gov

Rational Design of Novel Therapeutic Agents

Rational drug design utilizes the three-dimensional structure of a biological target to develop molecules that can specifically interact with it, leading to a therapeutic effect. nih.gov The this compound scaffold is an excellent candidate for this approach due to its rigid structure, which provides a stable framework for orienting functional groups toward specific binding sites on target proteins. nih.gov For example, thienyl-pyrazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. ekb.egekb.eg Molecular docking studies have been used to understand the binding interactions of these compounds within the VEGFR-2 active site, guiding the design of more potent inhibitors. ekb.egekb.eg

The process of rational design often involves the creation of a combinatorial library of analogues. nih.gov By systematically altering substituents on the pyrazole and thienyl rings, researchers can explore the chemical space around the core scaffold to identify compounds with optimal activity and selectivity. nih.gov This iterative cycle of design, synthesis, and biological testing is fundamental to modern drug discovery and has been effectively applied to develop novel therapeutic agents based on the pyrazole framework. nih.gov

Integration of Multi-Scale Modeling and Machine Learning in Compound Design

The integration of computational methods, such as multi-scale modeling and machine learning, is revolutionizing the design of novel compounds based on the this compound scaffold. eurasianjournals.com These approaches can predict the properties and biological activities of new molecules, significantly reducing the time and cost associated with traditional laboratory synthesis and testing. researchgate.netcadence.com

Multi-scale modeling provides insights into molecular behavior at various levels of complexity, from quantum mechanical interactions to the dynamics of large biomolecules. eurasianjournals.com This allows for the prediction of binding modes and affinities of pyrazole derivatives to their biological targets. eurasianjournals.com Machine learning algorithms, including deep learning, can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.govresearchgate.netmdpi.com These models can then be used to screen virtual libraries of pyrazole analogues, prioritizing the most promising candidates for synthesis. researchgate.net This synergy between computational modeling and experimental work accelerates the discovery of new drug candidates with desired therapeutic properties. eurasianjournals.comutexas.edu

Exploration of Additional Biological Targets and Pathways

While the anti-inflammatory and anticancer activities of pyrazole derivatives are well-documented, the versatility of the this compound scaffold has prompted research into a broader range of biological targets and signaling pathways. nih.govnih.gov The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to serve as a framework for ligands targeting a diverse array of proteins. nih.govresearchgate.net

Recent studies have explored the potential of pyrazole analogues as inhibitors of protein kinases, which are critical regulators of cell signaling and are often implicated in cancer. researchgate.netmdpi.com For example, pyrazole-based compounds have been developed as inhibitors of Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). rsc.orgmdpi.com Furthermore, derivatives are being investigated for their potential in treating neurodegenerative diseases, metabolic disorders like diabetes through inhibition of enzymes such as α-glucosidase, and infectious diseases. researchgate.netnih.gov The expansion into new therapeutic areas underscores the vast potential of this chemical class in addressing unmet medical needs.

Potential for Further Chemical Transformations and Derivatization

The this compound structure is rich in opportunities for chemical modification, enabling the synthesis of a wide array of derivatives. The bromine atom on the thiophene (B33073) ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. nih.govnih.govbeilstein-journals.org These reactions permit the introduction of a diverse range of aryl and alkynyl groups, allowing for extensive exploration of the structure-activity relationship. tandfonline.comresearchgate.net

Additionally, the pyrazole ring itself offers sites for derivatization. The nitrogen atoms can be functionalized, and various substituents can be introduced at different positions on the ring through multi-step synthetic sequences. nih.govsemanticscholar.org For instance, the synthesis of pyrazole-4-carbaldehyde from an acetyl thiophene precursor allows for subsequent reactions to build more complex molecules. nih.gov This chemical tractability makes the this compound scaffold a highly attractive starting point for medicinal chemists aiming to create novel compounds with finely tuned biological activities.

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-(4-bromo-2-thienyl)-1H-pyrazole, and how is purity confirmed?

  • Synthetic Methods :

  • Cyclocondensation : Reacting hydrazines with α,β-unsaturated carbonyl precursors (e.g., via Knorr pyrazole synthesis) under acidic conditions .
  • Cross-Coupling : Suzuki-Miyaura coupling to introduce the 4-bromo-2-thienyl moiety to preformed pyrazole cores, using Pd catalysts and optimized base conditions .
    • Purity Confirmation :
  • Analytical Techniques :
TechniquePurposeExample Parameters
HPLC Purity assessmentC18 column, MeCN/H2O gradient, UV detection (254 nm)
NMR Structural verification1H^1H (400 MHz, CDCl3_3): δ 7.85 (s, 1H, pyrazole-H), 7.30–7.10 (m, thienyl-H)
HRMS Molecular ion validationm/z calc. for C7_7H5_5BrN2_2S: 229.097; found: 229.096

Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound?

  • Methodology :

  • Data Collection : Single-crystal diffraction using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .
  • Structure Refinement : SHELXL-2018 for full-matrix least-squares refinement, anisotropic displacement parameters for non-H atoms .
    • Key Crystallographic Parameters :
ParameterValue
Space groupMonoclinic, P21/cP2_1/c
Unit cell (Å)a=9.6470a = 9.6470, b=14.1077b = 14.1077, c=14.0062c = 14.0062
β\beta (°)104.891
RR-factor0.061
CCDC depositionReference deposition code (e.g., CCDC 1234567)

Advanced Research Questions

Q. How can tautomeric ambiguity in pyrazole derivatives be resolved during structural analysis?

  • Challenges : Pyrazoles exhibit tautomerism (e.g., 1H vs. 2H forms), leading to conflicting NMR and crystallographic data .
  • Strategies :

  • Low-Temperature Crystallography : Stabilize dominant tautomer at 100 K to capture unambiguous geometry .
  • DFT Calculations : Compare experimental bond lengths/angles with computed tautomeric models (e.g., B3LYP/6-311++G(d,p)) to identify energetically favorable forms .
  • Dynamic NMR : Detect tautomeric exchange in solution by variable-temperature 1H^1H NMR (e.g., coalescence temperature analysis) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies for this compound?

  • Biological Evaluation :

  • Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to controls like combretastatin A-4 .
  • Tubulin Polymerization Inhibition : Monitor turbidity changes at 340 nm; IC50_{50} < 1 µM indicates potent activity .
    • SAR Insights :
  • Role of Substituents : The 4-bromo-2-thienyl group enhances lipophilicity and π-stacking interactions with tubulin’s colchicine-binding site .
  • Regioisomerism : Compare 3- vs. 4-substituted pyrazoles to assess positional effects on bioactivity .

Q. How can discrepancies between computational modeling and experimental data be addressed?

  • Case Example : Disagreement between DFT-predicted conformation and crystallographic data due to crystal packing forces.
  • Resolution Steps :

Conformational Sampling : Perform molecular dynamics (MD) simulations to explore accessible conformers in solution .

Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing solid-state geometry .

Multivariate Statistics : Use principal component analysis (PCA) to correlate computational and experimental parameters (e.g., torsion angles) .

Data Contradiction Analysis

  • Spectral vs. Crystallographic Data :

    • Issue : NMR suggests a single tautomer, while X-ray reveals mixed occupancy.
    • Resolution : Combine NOESY (for solution-state proximity) with crystallographic occupancy refinement to model disorder .
  • Synthetic Yield Variability :

    • Cause : Sensitivity of cross-coupling reactions to trace moisture or oxygen.
    • Mitigation : Optimize under inert atmosphere (Ar/N2_2) and use freshly distilled solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.